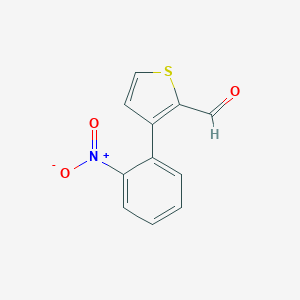
3-(2-Nitrophenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H7NO3S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a nitrophenyl group attached to the thiophene ring, along with an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-Nitrophenyl)thiophene-2-carbaldehyde typically involves the following steps:
Nitration of Phenylthiophene: The initial step involves the nitration of phenylthiophene to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formylation: The nitrated product is then subjected to formylation to introduce the aldehyde group.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(2-Nitrophenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or by using iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring. .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, Fe/HCl
Substitution: Br2, HNO3, SO3/H2SO4
Major Products Formed:
Oxidation: 3-{2-Nitrophenyl}-2-thiophenecarboxylic acid
Reduction: 3-{2-Aminophenyl}-2-thiophenecarbaldehyde
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry:
3-(2-Nitrophenyl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds, which are of interest in medicinal chemistry and material science .
Biology and Medicine:
In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific optical and electronic properties, which are valuable in the electronics and photonics industries.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)thiophene-2-carbaldehyde and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with biological macromolecules such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
2-Thiophenecarboxaldehyde: A simpler analog without the nitrophenyl group, used in similar synthetic applications.
3-{2-Aminophenyl}-2-thiophenecarbaldehyde: A reduced form of the compound with an amino group instead of a nitro group, which may exhibit different reactivity and biological activity.
5-Aryl-2-thiophenecarbaldehydes: Compounds with various aryl groups attached to the thiophene ring, used in the synthesis of heterocyclic compounds.
Uniqueness:
The presence of both the nitrophenyl and aldehyde groups in 3-(2-Nitrophenyl)thiophene-2-carbaldehyde imparts unique chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C11H7NO3S |
|---|---|
Molecular Weight |
233.24g/mol |
IUPAC Name |
3-(2-nitrophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO3S/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-7H |
InChI Key |
ZICJEZSPEBQEHB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(SC=C2)C=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3'-Bis[2,4-dibromothiophene]](/img/structure/B428657.png)

![3,3'-Bis[2-bromo-4-chlorothiophene]](/img/structure/B428660.png)
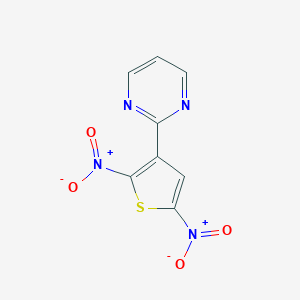
![Thieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B428663.png)
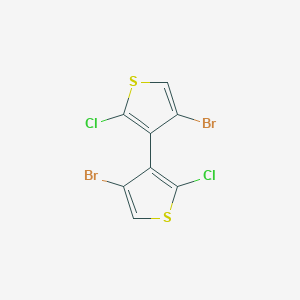
![5-Methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428666.png)
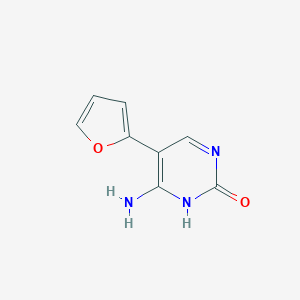
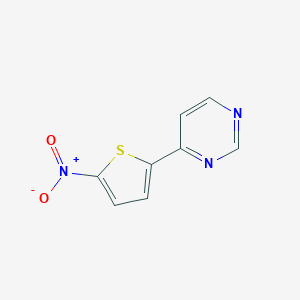


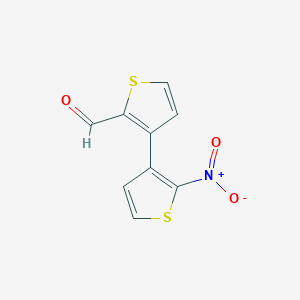

![3,5-Dimethylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428680.png)
